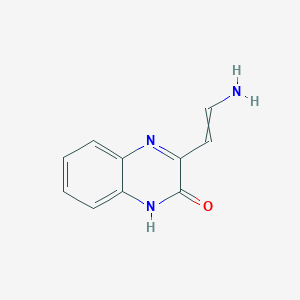![molecular formula C18H14ClN3O3S B13940077 Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- CAS No. 63216-91-1](/img/structure/B13940077.png)
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- is an organosulfur compound with the molecular formula C18H14ClN3O3S. This compound is known for its vibrant color and is often used in dye and pigment industries. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 2-chloro-5-[[4-(phenylamino)phenyl]azo] group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- typically involves a multi-step process:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-aminobenzenesulfonic acid under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases are commonly used.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. The compound can interact with proteins and nucleic acids, affecting their function and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-[[4-(phenylamino)phenyl]azo]-, monosodium salt
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- is unique due to the presence of the chlorine atom and the azo group, which confer specific chemical properties and reactivity. Its vibrant color and solubility make it particularly valuable in dye and pigment industries.
Eigenschaften
CAS-Nummer |
63216-91-1 |
|---|---|
Molekularformel |
C18H14ClN3O3S |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
5-[(4-anilinophenyl)diazenyl]-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C18H14ClN3O3S/c19-17-11-10-16(12-18(17)26(23,24)25)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H,(H,23,24,25) |
InChI-Schlüssel |
FLOYGGLYWMATMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


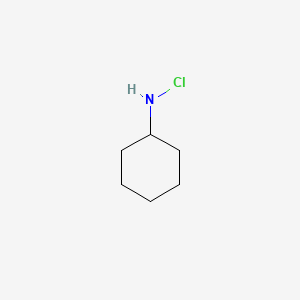
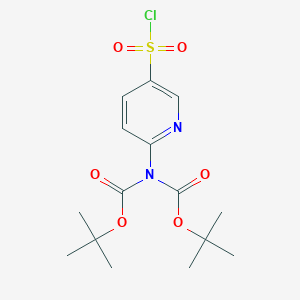
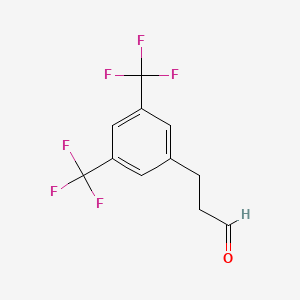
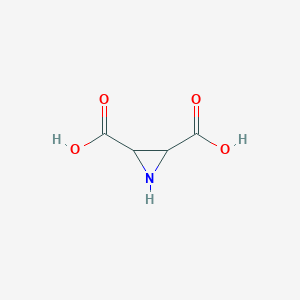
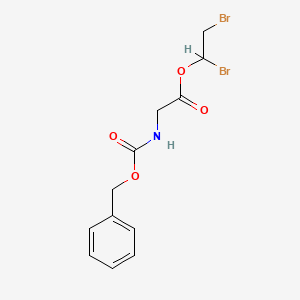

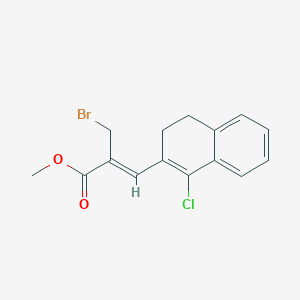

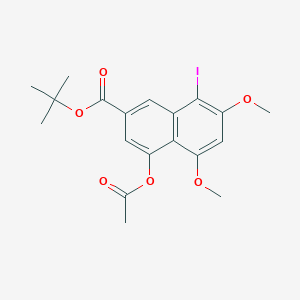
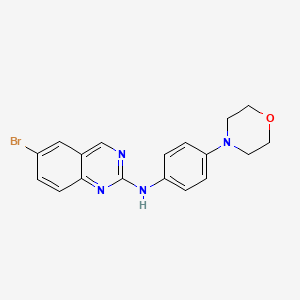
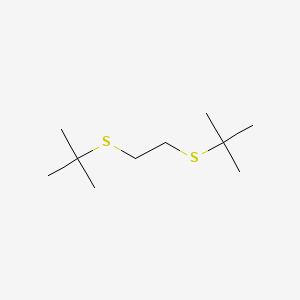
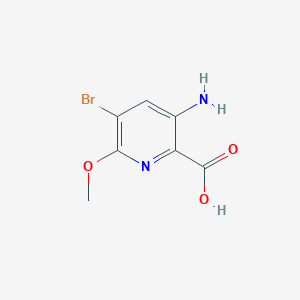
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
